Cas no 16498-21-8 (10-(3-(4-(2-(1,3-Dioxan-2-yl)ethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine)

10-(3-(4-(2-(1,3-Dioxan-2-yl)ethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine structure
16498-21-8 structure
Product Name:10-(3-(4-(2-(1,3-Dioxan-2-yl)ethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine
CAS-nummer:16498-21-8
MF:C26H32F3N3O2S
MW:507.611395835876
CID:191058
PubChem ID:62862
Update Time:2025-04-19

10-(3-(4-(2-(1,3-Dioxan-2-yl)ethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine Chemische en fysische eigenschappen

Naam en identificatie

    • 10-(3-(4-(2-(1,3-Dioxan-2-yl)ethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine
    • 10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine
    • 10-{3-[4-(2-[1,3]dioxan-2-yl-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine
    • Ossaflumazina
    • Ossaflumazina [DCIT]
    • Oxaflumazina
    • Oxaflumazine
    • Oxaflumazine [INN:DCF]
    • Oxaflumazinum
    • SD 270-31
    • 10-[3-[4-[2-(1,3-Dioxan-2-yl)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine
    • 10-(3-(4-(2-(1-Dioxixan-2-yl)ethyl)-1-piperazinyl)propyl)-2-trifluormethylphenothiazin
    • OXAFLUMAZINE [INN]
    • SD 270-31 FREE BASE
    • UNII-0ME957NZRY
    • 10-(3-{4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl}propyl)-2-(trifluoromethyl)-10H-phenothiazine
    • DTXSID00167829
    • Oxaflumazina [INN-Spanish]
    • 10-(3-(4-(2-(1,3-dioxan-2-yl)ethyl)-1- piperazinyl)propyl)-2-trifluoromethylphenothiazine
    • 10-(3-(4-(2-m-Dioxanylethyl)-1-piperazinyl)propyl)-2-(trifluoromethyl) phenothiazine
    • CHEMBL2107063
    • OXAFLUMAZINE [MI]
    • 0ME957NZRY
    • SCHEMBL146615
    • GXCXYCOOYDMQOK-UHFFFAOYSA-N
    • NS00121782
    • SD-270-31 FREE BASE
    • Q27236967
    • SD 270-31 [AS DISUCCINATE]
    • Oxaflumazinum [INN-Latin]
    • 16498-21-8
    • 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionicacid
    • CHEBI:135808
    • Inchi: 1S/C26H32F3N3O2S/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25/h1-2,5-8,19,25H,3-4,9-18H2
    • InChI-sleutel: GXCXYCOOYDMQOK-UHFFFAOYSA-N
    • LACHT: S1C2C=CC=CC=2N(C2C=C(C(F)(F)F)C=CC1=2)CCCN1CCN(CCC2OCCCO2)CC1

Berekende eigenschappen

  • Exacte massa: 507.21700
  • Monoisotopische massa: 507.216733
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 7
  • Complexiteit: 658
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 53.5
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: none

Experimentele eigenschappen

  • Dichtheid: 1.235
  • Kookpunt: 605.5°Cat760mmHg
  • Vlampunt: 320°C
  • Brekindex: 1.557
  • PSA: 53.48000
  • LogboekP: 5.40970
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